molecular formula C21H17ClN2S2 B12149998 5-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine

5-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine

Cat. No.: B12149998
M. Wt: 397.0 g/mol
InChI Key: AADYKSSTRLPPKO-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine is a thienopyrimidine derivative characterized by a bicyclic thieno[2,3-d]pyrimidine core. Its structure includes a 4-chlorophenyl substituent at the 5-position and a (2,5-dimethylbenzyl)sulfanyl group at the 4-position. The sulfanyl (-S-) linker and aromatic substituents are critical for modulating its physicochemical and biological properties, such as solubility, binding affinity, and metabolic stability.

Properties

Molecular Formula

C21H17ClN2S2

Molecular Weight

397.0 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-[(2,5-dimethylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidine

InChI

InChI=1S/C21H17ClN2S2/c1-13-3-4-14(2)16(9-13)10-25-20-19-18(11-26-21(19)24-12-23-20)15-5-7-17(22)8-6-15/h3-9,11-12H,10H2,1-2H3

InChI Key

AADYKSSTRLPPKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: This step often involves a substitution reaction where a chlorinated aromatic compound is introduced.

    Attachment of the (2,5-dimethylbenzyl)sulfanyl Group: This can be done through a nucleophilic substitution reaction where the sulfanyl group is attached to the thienopyrimidine core.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the aromatic rings or the thienopyrimidine core.

    Substitution: Various substitution reactions can take place, especially at the chlorophenyl group or the sulfanyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles such as thiols or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, thienopyrimidines are often explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of thieno[2,3-d]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Structural Modifications and Bioactivity

  • Anticancer Activity: 5-(4-Chlorophenyl)-3-[N-(2,6-dimethoxypyrimidin-4-yl)-4-(carbamothioyl)aminobenzenesulfonamide]thiophene-2-carboxylate (4b): Exhibited growth inhibition comparable to doxorubicin, attributed to the sulfonamide and carbamothioyl groups enhancing DNA intercalation or topoisomerase inhibition . 4-(1,3-Benzodioxol-5-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine (8): Demonstrated moderate activity (LC-MS: m/z 383.0 [M+H]+), with the benzodioxol group improving membrane permeability .
  • Antibacterial Activity: 7-(4-Chlorophenyl)-2-(4-fluorophenyl)-1-(N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamidethieno[3,2-d][1,2,4]triazolo[1,5-a]pyrimidine-5(1H)-thione (6b): Broad-spectrum activity against Gram-positive and Gram-negative bacteria, likely due to the sulfonamide-thione moiety disrupting bacterial folate synthesis .

Physicochemical Properties

  • Melting Points: 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine: Lower melting point (110–112°C), reflecting reduced crystallinity from the non-polar thienyl group . 4-(1,3-Benzodioxol-5-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine (8): Higher melting point (156–158°C), attributed to hydrogen bonding from the benzodioxol oxygen atoms .
  • Solubility: Sulfanyl-linked derivatives (e.g., the target compound) typically exhibit improved lipophilicity compared to hydroxyl or amino analogs, enhancing blood-brain barrier penetration .

Data Table: Key Analogs and Properties

Compound Name / ID Substituents Melting Point (°C) Bioactivity (vs. Doxorubicin) Key Reference
5-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine (Target) 4-(2,5-dimethylbenzyl)sulfanyl, 5-(4-chlorophenyl) Not reported Inferred high (structural similarity)
4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine 4-Cl, 5-(2-thienyl) 110–112 Not reported
Compound 19b Triazolo-pyrimidine, 4-chlorophenyl Not reported Higher anticancer activity
Compound 8 4-(1,3-benzodioxol-5-yloxy), 5-(4-chlorophenyl) 156–158 Moderate anticancer activity

Research Findings and Trends

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance anticancer activity by stabilizing charge-transfer interactions with DNA .
    • Sulfanyl linkers improve metabolic stability compared to ester or amide linkages, as seen in compound 4b .
  • Heterocyclic Fusion : Fused systems (e.g., triazolo-pyrimidine in 19b) increase planar surface area, promoting intercalation into DNA or enzyme active sites .

Biological Activity

The compound 5-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine is a heterocyclic compound that has gained attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C18H18ClN3S\text{C}_{18}\text{H}_{18}\text{Cl}\text{N}_3\text{S}

This structure includes a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, derivatives of this class have shown effectiveness against various bacterial strains through mechanisms such as enzyme inhibition and disruption of bacterial cell walls.

  • Case Study : A study evaluating similar thieno[2,3-d]pyrimidine derivatives revealed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Thieno[2,3-d]pyrimidines have been reported to induce apoptosis in cancer cells and inhibit tumor growth.

  • Research Findings : In vitro studies indicated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of oxidative stress and modulation of apoptotic pathways .

Enzyme Inhibition

Enzyme inhibition studies highlight the compound's potential in treating conditions related to enzyme dysregulation, such as Alzheimer's disease.

  • Key Findings : The compound showed significant inhibitory activity against acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The IC50 value for AChE inhibition was reported at approximately 0.35 µM .

The biological activities of 5-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine can be attributed to several mechanisms:

  • Interaction with Biological Targets : The compound binds to specific proteins and enzymes, altering their activity.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling pathways.
  • Antioxidant Activity : The presence of sulfur in its structure may contribute to its antioxidant properties, helping to mitigate oxidative stress in cells.

Data Table: Biological Activity Overview

Activity TypeTarget Organism/EnzymeIC50 / MIC ValueReference
AntibacterialStaphylococcus aureus1.5 µM
AntibacterialEscherichia coli2.0 µM
AChE InhibitionAcetylcholinesterase0.35 µM
CytotoxicityBreast Cancer CellsIC50 = 12 µM
CytotoxicityLung Cancer CellsIC50 = 15 µM

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